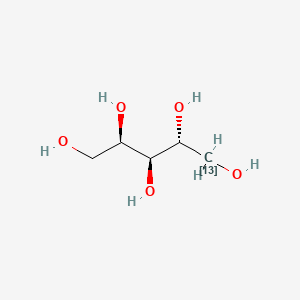
D-Arabitol-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arabitol-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Arabitol. D-Arabitol is a polyol, also known as a sugar alcohol, which is naturally found in various plants, fungi, and bacteria. The 13C labeling is used for tracing and quantification in various scientific studies, particularly in metabolic research. D-Arabitol itself is known for its potential neurotoxic effects when accumulated in the human body .
準備方法
Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized chemically or biologically. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This method requires high temperature and pressure, making it less favorable due to the energy consumption and environmental impact.
Industrial Production Methods: Biological production is more commonly used due to its mild conditions and lower environmental impact. This method involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii and Metschnikowia reukaufii . The fermentation conditions are optimized to increase the yield of D-Arabitol, with factors such as temperature, agitation speed, and medium composition being crucial .
化学反応の分析
Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Arabitol can be oxidized to D-xylulose using specific dehydrogenases.
Reduction: It can be reduced from D-lyxose using catalytic hydrogenation with Raney nickel.
Substitution: Various functional groups can be introduced into the D-Arabitol molecule through substitution reactions, although specific examples are less common in the literature.
Major Products:
Oxidation: D-xylulose
Reduction: D-Arabitol from D-lyxose
科学的研究の応用
D-Arabitol-13C-2 is widely used in scientific research due to its stable isotope labeling. Its applications include:
作用機序
D-Arabitol-13C-2 exerts its effects primarily through its role as a metabolic intermediate. It is involved in the pentose phosphate pathway, where it can be converted to D-xylulose and subsequently to other metabolites . The labeled carbon allows researchers to trace the metabolic pathways and understand the flux of carbon atoms through different biochemical reactions.
類似化合物との比較
Xylitol: Another sugar alcohol used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, also found in nature and used in similar applications.
Comparison:
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
(2R,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5- |
InChIキー |
HEBKCHPVOIAQTA-XMXQSVOXSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


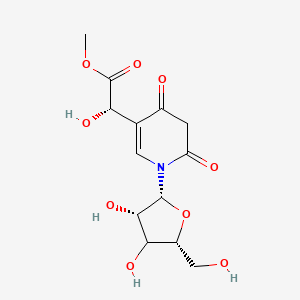

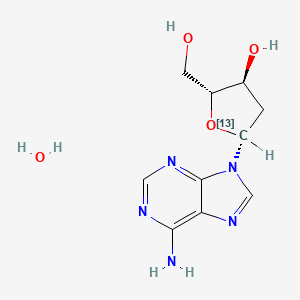
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)

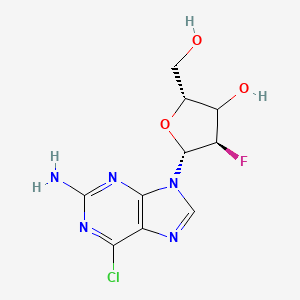

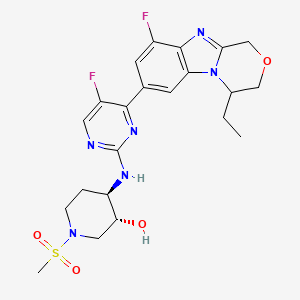
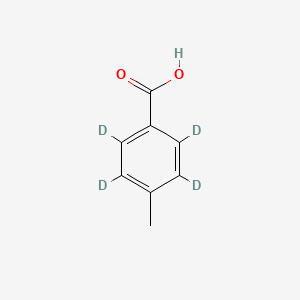
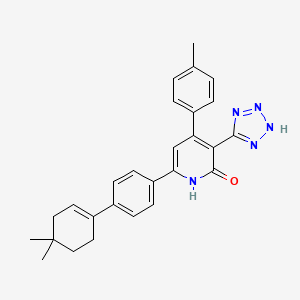


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
